2-(4-chlorophenoxy)-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s origin or sources, its uses, and its role in biological systems or industrial processes .
Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the types and arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with different reagents. It includes studying the reaction conditions, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and its chemical reactivity. These properties can be determined through a variety of laboratory experiments .Scientific Research Applications
Synthesis of Intermediates for Anticancer Drugs
One study focuses on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate for the synthetic anticancer drug dasatinib. The research outlines an efficient synthesis route and optimal conditions, demonstrating the importance of such compounds in drug development processes (Guo Lei-ming, 2012).
Development of Novel Inhibitors
Another area of application is the development of novel inhibitors, such as a selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetics properties. This compound, identified through complex synthesis involving carbon-14 and deuterium labeling, highlights the compound's potential in therapeutic applications and drug discovery (B. Latli et al., 2015).
Chemical Reactions for New Compound Creation
Research also delves into the reactions of amidines with dimethyl acetylenedicarboxylate, leading to the creation of new compounds like methyl 4-hydroxy-2-methylpyrimidine-6-carboxylate. These reactions are pivotal in understanding how different chemical processes can yield potential pesticides or novel compounds with various applications (L. Prikazchikova et al., 1977).
Potential Pesticides
X-ray powder diffraction characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide reveals these compounds as potential pesticides. The detailed structural analysis provides insights into their potential use in agricultural applications (E. Olszewska et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 2-methyl-4-chlorophenoxy acetic acid (mcpa) have been studied for their effects on non-target aquatic plants
Mode of Action
It’s known that mcpa, a similar compound, induces oxidative stress in non-target aquatic plants . The compound might interact with its targets through hydrogen bond interaction, electrostatic interaction, and π–π stacking interaction .
Biochemical Pathways
Mcpa, a similar compound, has been shown to affect the redox state of cells and increase the utilization of sugar .
Pharmacokinetics
Mcpa, a similar compound, is known to be easily soluble in water and insoluble in ether, benzene, and chloroform . This suggests that the compound could have similar solubility properties, which would impact its bioavailability.
Result of Action
Mcpa, a similar compound, has been shown to induce chlorosis and oxidative stress in non-target aquatic plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, MCPA, a similar compound, has been shown to have different effects on non-target aquatic plants at different concentrations . Additionally, the pH value and ionic strength of the environment can affect the adsorption of MCPA .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-11-8-13(20-16(19-11)21(2)3)9-18-15(22)10-23-14-6-4-12(17)5-7-14/h4-8H,9-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZQLXJUDVMWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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